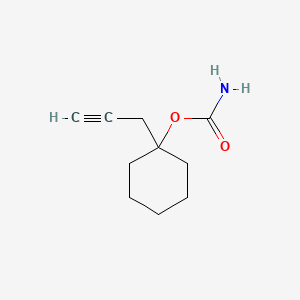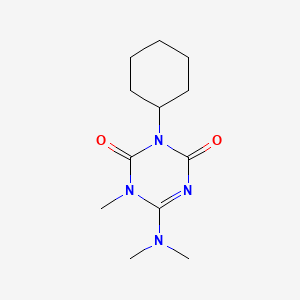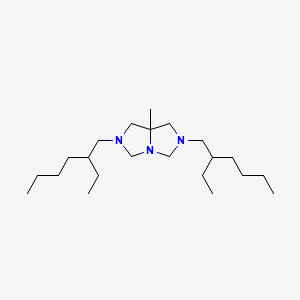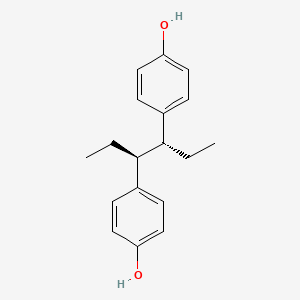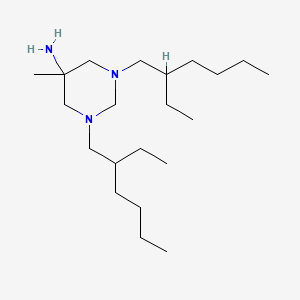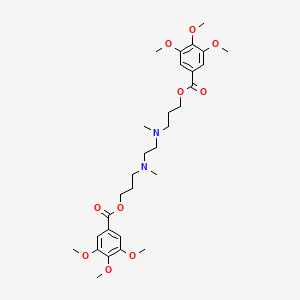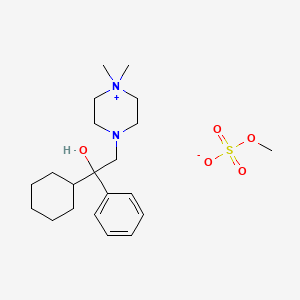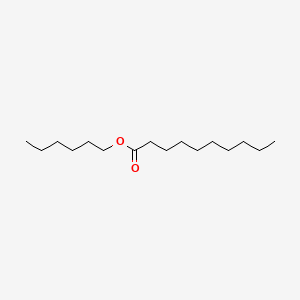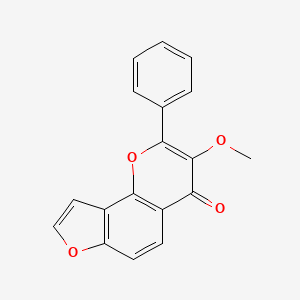
Karanjin
Vue d'ensemble
Description
Le Karanjin est un furanoflavonoïde principalement isolé des graines de l'arbre Millettia pinnata, également connu sous le nom de Pongamia glabra. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles. Le this compound est connu pour ses propriétés antioxydantes, antimicrobiennes, antivirales, anti-ulcéreuses, anti-colitiques et anti-inflammatoires .
Mécanisme D'action
Target of Action
Karanjin, a furanoflavonoid primarily isolated from Millettia pinnata L., has been identified to interact with several molecular targets. These targets include the adenosine A2A receptor, α-synuclein, catechol-O-methyltransferase, monoamine oxidase B, angiotensin converting enzyme, β-site APP cleaving enzyme, glycogen synthase kinase-3, TNF-α converting enzyme, and acetylcholinesterase . These targets play significant roles in the progression of diseases such as Alzheimer’s and Parkinson’s .
Mode of Action
This compound interacts with its targets, leading to modulation of their activity. For instance, molecular docking results have shown that this compound has the potential to modulate the activity of its targets, thereby influencing the progression of Alzheimer’s and Parkinson’s diseases . Furthermore, it has been reported that this compound can restrain the proliferation of cancer cells through apoptosis, which is controlled by extrinsic pathway proteins FAS/FADD/Caspases 8/3/9 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been acknowledged for its role in neuroprotection through various mechanisms of action such as modulation of the NF-kB pathway, inhibition of oxidative stress, and modulation of PI3K/Akt . Moreover, it has been found to downregulate KRAS and dependent gene expression, thereby stopping cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, elimination, and toxicity (ADME), have been studied. It has been reported that all tested flavonoids, including this compound, showed drug-like properties without violating Lipinski’s parameters . This suggests that this compound has favorable ADME properties that could impact its bioavailability.
Result of Action
The action of this compound at the molecular and cellular levels results in several effects. It has been reported to have antioxidant, antimicrobial, antiviral, anti-ulcer, anti-colitis, and anti-inflammatory properties . Additionally, it has been found to have cell-cycle inhibitory, anti-proliferative, and pro-apoptotic effects . These effects suggest the potential of this compound in healthcare applications.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the accumulation of this compound in legumes or seeds can be related to the metabolism and survival of the trees, whereby the legumes and seeds are prone to microbial infection or attack by herbivores . This suggests that the environment plays a role in the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Karanjin interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to bind to bovine serum albumin (BSA) at a single site with a dissociation constant of 19.7 μM .
Cellular Effects
This compound has shown potential neuroprotective effects . It modulates molecular targets such as adenosine A2A receptor, α-synuclein, catechol-O-methyltransferase, monoamine oxidase B, angiotensin converting enzyme, β-site APP cleaving enzyme, glycogen synthase kinase-3, TNF-α converting enzyme, and acetylcholinesterase involved in disease progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves modulation of various molecular targets. It has been shown to have potential against Alzheimer’s and Parkinson’s disease through modulation of these targets .
Temporal Effects in Laboratory Settings
It has been shown to have substantial health benefits in pre-clinical studies .
Dosage Effects in Animal Models
Its potential therapeutic values have been demonstrated in pre-clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to modulate the NF-kB pathway, inhibit oxidative stress, and modulate the PI3K/Akt pathway .
Transport and Distribution
It has been shown to interact with various biomolecules, suggesting that it may be transported and distributed via these interactions .
Subcellular Localization
It has been shown to modulate various molecular targets, suggesting that it may be localized to specific compartments or organelles where these targets are found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Karanjin peut être synthétisé par différentes voies chimiques. Une méthode courante implique la cyclisation de précurseurs appropriés en conditions acides pour former le cycle furane. Le processus implique généralement l'utilisation de réactifs tels que l'acide sulfurique et le méthanol . Les conditions de réaction nécessitent souvent un contrôle précis de la température et du pH pour assurer l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'extraction du composé des graines de Millettia pinnata. Les graines sont d'abord broyées et l'huile est extraite à l'aide de solvants comme l'hexane. L'huile est ensuite soumise à des techniques chromatographiques pour isoler le this compound. Cette méthode garantit un rendement et une pureté élevés du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le Karanjin subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés hydroxylés.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle furane, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les réactifs courants incluent le peroxyde d'hydrogène et les enzymes du cytochrome P450.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés hydroxylés du this compound.
Réduction : Dihydrothis compound.
Substitution : Divers dérivés substitués avec des activités biologiques modifiées.
Applications de la recherche scientifique
Chimie : Le this compound est utilisé comme précurseur pour la synthèse d'autres composés bioactifs.
Médecine : Le this compound présente des effets neuroprotecteurs et a été étudié pour son potentiel dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.
Mécanisme d'action
Le this compound exerce ses effets par le biais de divers mécanismes moléculaires :
Neuroprotection : Le this compound module des voies telles que NF-kB et PI3K/Akt, réduisant le stress oxydatif et l'inflammation.
Thérapie anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses par l'activation des caspases et l'inhibition des voies de prolifération cellulaire.
Activité antimicrobienne : Le this compound perturbe les membranes cellulaires microbiennes et inhibe les enzymes essentielles, conduisant à la mort cellulaire.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Le Karanjin est unique parmi les furanoflavonoïdes en raison de ses diverses activités biologiques. Les composés similaires incluent :
Pongamol : Un autre furanoflavonoïde isolé de Millettia pinnata avec des propriétés antimicrobiennes similaires.
Le this compound se distingue par son large éventail d'activités et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
IUPAC Name |
3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQNZRGGNOPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200106 | |
| Record name | Karanjin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-88-0 | |
| Record name | Karanjin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Karanjin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Karanjin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Karanjin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KARANJIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV7IM0I02M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does karanjin exert its anti-cancer effects?
A1: this compound has demonstrated anti-proliferative, cell cycle inhibitory, and pro-apoptotic effects in various cancer cell lines. Research suggests several mechanisms:
- Induction of Apoptosis: this compound can induce apoptosis via both the intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like BAX and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, ]
- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, preventing cell division. []
- Modulation of Signaling Pathways: this compound has been shown to interfere with signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt pathway. [, ]
Q2: Does this compound exhibit anti-inflammatory activity? If so, what is the mechanism?
A2: Yes, this compound has shown potent anti-inflammatory activity in both in vitro and in vivo models. The mechanisms include:
- Suppression of Pro-inflammatory Cytokines: this compound effectively reduces the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. [, ]
- Inhibition of NF-κB Pathway: this compound suppresses the activation of NF-κB, a key transcription factor involved in inflammation. []
- Reduction of Oxidative Stress: this compound demonstrates antioxidant activity by inhibiting nitric oxide and reactive oxygen species production, thereby reducing oxidative stress associated with inflammation. []
Q3: this compound has been investigated for its anti-diabetic potential. What are the key findings in this regard?
A3: Research indicates this compound may possess hypoglycemic properties:
- Blood Sugar Reduction: Oral administration of this compound has demonstrated significant blood sugar reduction in both normal and alloxan-induced diabetic rats. [, ]
- Improved Glucose Tolerance: this compound treatment has shown improvement in glucose tolerance. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H12O4, and its molecular weight is 292.29 g/mol. [, ]
Q5: Which spectroscopic techniques have been used to characterize this compound?
A5: Several spectroscopic methods have been employed for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been widely used to elucidate the structure of this compound. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. [, , ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound, aiding in structure confirmation. [, , ]
- Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and has been used to study this compound's interaction with biological systems. [, ]
Q6: Are there any specific spectral features that are characteristic of this compound?
A6: Yes, this compound exhibits specific spectral signatures:
- IR Spectroscopy: Characteristic peaks for carbonyl stretching (C=O) and aromatic C=C stretching vibrations are observed. [, , ]
- NMR Spectroscopy: The presence of specific proton and carbon signals in the NMR spectra confirms the structure of this compound. [, , , ]
- UV-Vis Spectroscopy: this compound displays a characteristic UV absorption profile that can be used for its identification and quantification. [, ]
Q7: What is known about the pharmacokinetics of this compound?
A7: While research on this compound's pharmacokinetics is still ongoing, some studies provide initial insights:
Q8: Have any studies evaluated the in vivo activity and efficacy of this compound?
A8: Yes, several animal studies have demonstrated the in vivo efficacy of this compound in various disease models:
- Arthritis: this compound showed significant anti-arthritic activity in an adjuvant-induced arthritis model in rats, reducing inflammation, cartilage breakdown, and joint damage. []
- Colon Cancer: this compound inhibited the development of colon carcinoma and aberrant crypt foci in a rat model of dimethylhydrazine-induced colon cancer. []
- Colitis: this compound ameliorated colitis symptoms in a mouse model of TNBS-induced colitis. []
- Alzheimer’s Disease: this compound exhibited promising anti-Alzheimer’s activity in mice, improving learning and memory deficits. []
Q9: What in vitro models have been used to study the biological activity of this compound?
A9: Various cell-based assays have been employed to investigate the in vitro effects of this compound:
- Cancer Cell Lines: this compound’s anti-proliferative and pro-apoptotic effects have been studied in various cancer cell lines, including breast, cervical, and lung cancer cells. [, , ]
- Macrophages: The anti-inflammatory effects of this compound have been examined in LPS-stimulated macrophages. []
Q10: Has this compound been evaluated in any clinical trials?
A10: To date, there are no published reports of clinical trials conducted with this compound. Further research, including clinical trials, is needed to confirm its safety and efficacy in humans.
Q11: What is known about the toxicity profile of this compound?
A11: While this compound is generally considered safe at lower doses, some studies highlight potential toxicological concerns:
- Acute Toxicity: this compound did not show any lethal effects when administered orally to rats for 14 days at a dose of 20 mg/kg/day. []
Q12: What are the common analytical techniques used for the quantification of this compound?
A12: Several analytical methods have been developed and validated for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is widely used for the quantitative analysis of this compound in various matrices. [, , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient alternative to HPLC for this compound analysis. []
- Thin Layer Chromatography (TLC): TLC is a simple and cost-effective technique used for the qualitative and semi-quantitative analysis of this compound. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitivity and selectivity of MS for this compound quantification in complex biological matrices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


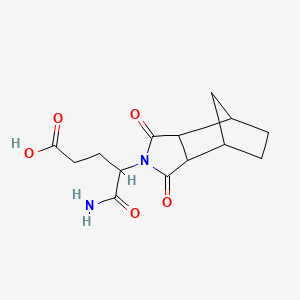
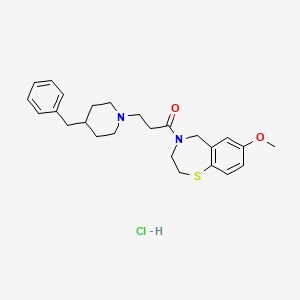
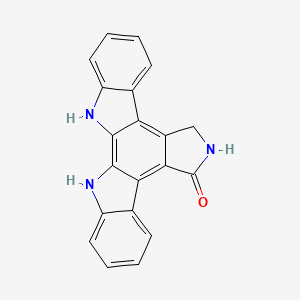
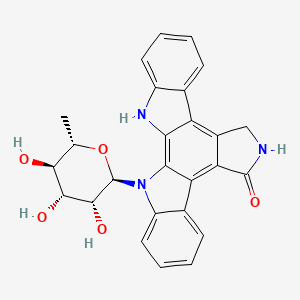
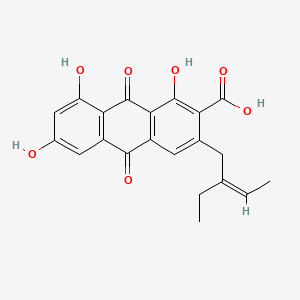
![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)
